molecular formula C8H13NO B13970978 2-Piperidinone, 1-ethenyl-3-methyl- CAS No. 502507-59-7

2-Piperidinone, 1-ethenyl-3-methyl-

Katalognummer: B13970978
CAS-Nummer: 502507-59-7
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: SBEBZMZHYUEOPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidinone, 1-ethenyl-3-methyl- is a heterocyclic organic compound with a six-membered ring containing nitrogen It is a derivative of piperidinone, characterized by the presence of an ethenyl group at the first position and a methyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 1-ethenyl-3-methyl- can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Industrial Production Methods

Industrial production of 2-Piperidinone, 1-ethenyl-3-methyl- typically involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are well-established and allow for the large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidinone, 1-ethenyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The ethenyl and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Piperidinone, 1-ethenyl-3-methyl- include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from the reactions of 2-Piperidinone, 1-ethenyl-3-methyl- include N-oxides, reduced piperidine derivatives, and substituted piperidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

2-Piperidinone, 1-ethenyl-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Piperidinone, 1-ethenyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The ethenyl and methyl groups play a crucial role in determining its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Piperidinone, 1-ethenyl-3-methyl- include:

  • 2-Piperidinone, 1-methyl-
  • 2-Piperidinone, 1-ethyl-
  • 2-Piperidinone, 1-propyl-

Uniqueness

What sets 2-Piperidinone, 1-ethenyl-3-methyl- apart from its similar compounds is the presence of both an ethenyl and a methyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

502507-59-7

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-ethenyl-3-methylpiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-3-9-6-4-5-7(2)8(9)10/h3,7H,1,4-6H2,2H3

InChI-Schlüssel

SBEBZMZHYUEOPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1=O)C=C

Verwandte CAS-Nummern

502507-59-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.